molecular formula C9H15N3O2 B2810616 1,4-dimethyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200766-78-3

1,4-dimethyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2810616
CAS No.: 2200766-78-3
M. Wt: 197.238
InChI Key: MMBJVVCKDPUCJP-UHFFFAOYSA-N
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Description

1,4-dimethyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with a dimethyl group and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between 1,2-diketones and hydrazine hydrate under acidic or basic conditions can yield the triazole ring.

    Substitution Reactions: The dimethyl and oxan-4-yl groups can be introduced through substitution reactions. This may involve the use of alkyl halides or other suitable reagents to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophilic or nucleophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

1,4-dimethyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

1,4-dimethyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other similar compounds, such as:

    1,4-dimethyl-3-(oxan-4-yl)-1,2,4-triazole: Lacks the dihydro component, which may affect its chemical and biological properties.

    1,4-dimethyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-thione: Contains a sulfur atom instead of an oxygen atom, potentially altering its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxan-4-yl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dimethyl-5-(oxan-4-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-11-8(10-12(2)9(11)13)7-3-5-14-6-4-7/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBJVVCKDPUCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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